![molecular formula C11H9I B3064773 1-Iodo-8-methylnaphthalene CAS No. 199111-38-1](/img/structure/B3064773.png)
1-Iodo-8-methylnaphthalene
Overview
Description
1-Iodo-8-methylnaphthalene is a chemical compound with the molecular formula C11H9I . It has an average mass of 268.094 Da and a monoisotopic mass of 267.974884 Da .
Molecular Structure Analysis
The molecular structure of 1-Iodo-8-methylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound has a methyl group (-CH3) attached to the 8th carbon and an iodine atom attached to the 1st carbon of the naphthalene core .Chemical Reactions Analysis
While specific chemical reactions involving 1-Iodo-8-methylnaphthalene were not found in the search results, iodinated aromatic compounds like this are often used in organic synthesis. They can undergo various reactions such as palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
1-Iodo-8-methylnaphthalene is a powder at room temperature . It has a melting point of 62-64 degrees Celsius . The compound has a molecular weight of 268.1 .Scientific Research Applications
Synthesis of Zerovalent Iron Nanoparticles
1-Iodo-8-methylnaphthalene could potentially be used in the synthesis of zerovalent iron nanoparticles . In a study, alkali metal naphthalenides were used as powerful reducing agents to prepare reactive zerovalent iron nanoparticles . The nanoparticles were then reacted to give new compounds without remains of the initial reduction .
Powerful Reducing Agent
The compound could serve as a powerful reducing agent in various chemical reactions . Alkali metal naphthalenides, which could potentially include 1-Iodo-8-methylnaphthalene, have been used to establish element-element multiple bonds or to realize low-valence compounds .
Organic Chemistry Applications
In organic chemistry, alkali metal naphthalenides have been used to reduce nitrobenzenes, sulfonate esters, or epoxides . It’s possible that 1-Iodo-8-methylnaphthalene could be used in a similar manner.
Preparation of Nanoparticles
Alkali metal naphthalenides have been used to prepare nanoparticles of zerovalent main-group elements and transition metals . 1-Iodo-8-methylnaphthalene could potentially be used in similar nanoparticle synthesis processes.
Preparation of Reactive Base Metals
Alkali metal naphthalenides have been used to obtain various reactive base metals such as Ti (0), Mo (0), W (0), or Zn (0) . 1-Iodo-8-methylnaphthalene could potentially be used in similar processes to prepare reactive base metals.
Preparation of Rare-Earth Metals
Very recently, alkali metal naphthalenides have been used to prepare all rare-earth metals in the form of nanoparticles . It’s possible that 1-Iodo-8-methylnaphthalene could be used in a similar manner.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (2681 g/mol) and its lipophilicity, may influence its absorption and distribution in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-8-methylnaphthalene . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
1-iodo-8-methylnaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHCWKTUYGFZRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514266 | |
Record name | 1-Iodo-8-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-8-methylnaphthalene | |
CAS RN |
199111-38-1 | |
Record name | 1-Iodo-8-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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